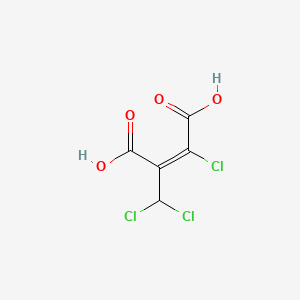

2-Chloro-3,4,5,6-tetrahydroxyhexanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

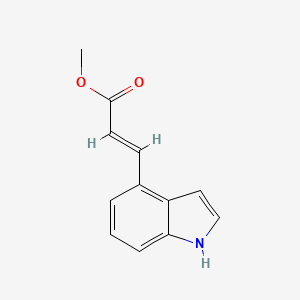

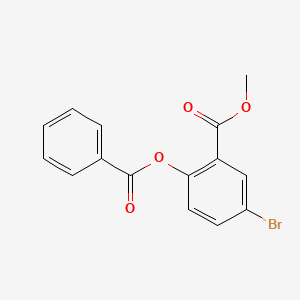

2-Chloro-2-deoxy-D-glucose is an organic compound with the molecular formula C6H11ClO5. It is a white crystalline powder that is slightly soluble in water and acetone. This compound is known for its high sugar toxicity and its ability to interfere with cellular glucose metabolism .

Preparation Methods

2-Chloro-2-deoxy-D-glucose can be synthesized through the chlorination of D-glucose. The reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The process requires careful control of reaction conditions, including temperature and pH, to ensure the selective chlorination of the glucose molecule .

Chemical Reactions Analysis

2-Chloro-2-deoxy-D-glucose undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Hydrolysis: In the presence of water, 2-Chloro-2-deoxy-D-glucose can undergo hydrolysis to form 2-deoxy-D-glucose.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-2-deoxy-D-glucose has a wide range of scientific research applications:

Chemistry: It is used as a standard in carbohydrate analysis and as a reagent in various chemical reactions.

Biology: The compound is used to study glucose metabolism and transport in cells. It acts as a glucose transport inhibitor, making it useful in research on cellular glucose uptake mechanisms.

Medicine: 2-Chloro-2-deoxy-D-glucose is used in oncology research due to its ability to interfere with glucose metabolism in cancer cells, which have a higher demand for glucose compared to normal cells.

Mechanism of Action

The primary mechanism of action of 2-Chloro-2-deoxy-D-glucose involves its interference with glucose metabolism. Once inside the cell, it is phosphorylated by hexokinase to form 2-chloro-2-deoxy-D-glucose-6-phosphate. unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate and subsequent inhibition of glycolysis. This results in reduced ATP production and ultimately affects cell survival .

Comparison with Similar Compounds

2-Chloro-2-deoxy-D-glucose is similar to other glucose analogs such as:

2-Deoxy-D-glucose: Another glucose analog that inhibits glycolysis by being phosphorylated to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized.

2-Fluoro-2-deoxy-D-glucose: A fluorinated glucose analog used in positron emission tomography (PET) imaging to study glucose metabolism in tissues.

Fludeoxyglucose: A radiolabeled glucose analog used in PET imaging to detect cancer and other diseases.

The uniqueness of 2-Chloro-2-deoxy-D-glucose lies in its specific chlorination, which provides distinct properties and applications compared to other glucose analogs .

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)

![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)